5-Boc-2,5-diazaspiro[3.5]nonane oxalate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-7-5-4-6-12(14)8-13-9-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZFDVHPOHCJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Boc 2,5 Diazaspiro 3.5 Nonane Oxalate
Retrosynthetic Analysis of the 2,5-Diazaspiro[3.5]nonane Core
Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves "disconnections," which correspond to the reverse of known chemical reactions. amazonaws.com
For the 2,5-diazaspiro[3.5]nonane core, several strategic disconnections can be envisioned. A primary approach involves disconnections of the carbon-nitrogen (C-N) bonds within the two heterocyclic rings.
Disconnection of the Piperidine (B6355638) Ring: One common strategy is to disconnect the C-N bonds of the six-membered piperidine ring. This leads back to a precursor containing a pre-formed azetidine (B1206935) ring with two appended side chains capable of forming the piperidine ring. For example, a 3-amino-3-(aminomethyl)azetidine derivative could be cyclized with a three-carbon dielectrophile.
Disconnection of the Azetidine Ring: Alternatively, the four-membered azetidine ring can be disconnected. This approach would start from a piperidine-based precursor, such as a 4,4-disubstituted piperidine, which would then undergo cyclization to form the azetidine ring.
Spirocyclic Carbon Disconnection: A more fundamental disconnection breaks the bonds at the spirocyclic carbon atom itself. This would lead to two separate acyclic chains or a monocyclic precursor that can be spirocyclized. For instance, this could involve disconnecting the molecule back to a cyclobutane (B1203170) derivative and a nitrogen-containing chain, or vice versa.
These retrosynthetic pathways guide the chemist in selecting appropriate starting materials and reaction sequences to achieve the synthesis of the target molecule. youtube.com
Historical Context of Spiro[3.5]nonane Synthesis
The construction of spirocyclic systems, particularly the spiro[3.5]nonane carbon framework, has been a subject of interest in organic synthesis for over a century. Early methods relied on fundamental cyclization reactions.
One of the earliest and most illustrative approaches to forming spiro compounds was an extension of the Perkin synthesis for cycloalkanes. caltech.edu This strategy typically involved the reaction of a dihalide with a nucleophile, such as a malonic ester enolate, to form a new ring. For the formation of a spiro junction, a cyclic starting material bearing two reactive groups is used. For example, the synthesis of a spiro[3.5]nonane derivative could start from a cyclobutane precursor like 1,1-bis(bromomethyl)cyclobutane. Reacting this compound with diethyl malonate in the presence of a base like sodium ethoxide would lead to the formation of the spirocyclic six-membered ring. caltech.edu
The key ring-forming step in these early syntheses is a double nucleophilic substitution reaction. organic-chemistry.orggacariyalur.ac.in In this process, an electron-rich species (the nucleophile) attacks an electron-deficient carbon atom, displacing a leaving group. wikipedia.org The reaction is often a bimolecular nucleophilic substitution (SN2), where the nucleophile attacks the carbon from the side opposite to the leaving group. libretexts.org
In the context of the spiro[3.5]nonane synthesis mentioned above, the enolate of diethyl malonate acts as the nucleophile. It sequentially attacks the two electrophilic carbon atoms of the 1,1-bis(bromomethyl)cyclobutane, displacing the bromide ions (leaving groups) in two successive SN2 reactions to close the six-membered ring.
Following the successful formation of the spirocyclic carbon skeleton, subsequent functional group transformations are necessary to arrive at the target structure. For the diethyl malonate adduct, this would involve:
Hydrolysis: The ester groups are converted to carboxylic acids, typically under basic conditions followed by acidification.
Decarboxylation: Heating the resulting dicarboxylic acid removes one of the carboxyl groups as carbon dioxide, yielding a monocarboxylic acid.
Conversion to Amines: The remaining carboxylic acid can be converted into an amine through reactions like the Curtius or Hofmann rearrangement. Further steps would be needed to introduce the second nitrogen atom to form the diazaspiro core.
| Reaction Type | Role in Synthesis |
| Nucleophilic Substitution (SN2) | Ring closure to form the spirocyclic framework. libretexts.org |
| Hydrolysis | Conversion of ester groups to carboxylic acids. |
| Decarboxylation | Removal of a carboxyl group. |
| Curtius/Hofmann Rearrangement | Conversion of a carboxylic acid to a primary amine. |
Advanced Synthetic Routes to 2,5-Diazaspiro[3.5]nonane Systems
More modern and efficient synthetic routes have been developed to access complex spirocyclic systems. These methods often provide better control over stereochemistry and yield.
The Dieckmann condensation is a powerful intramolecular reaction used to form cyclic β-keto esters from diesters. wikipedia.orgorganic-chemistry.org It is the intramolecular equivalent of the Claisen condensation and is particularly effective for creating five- and six-membered rings. wikipedia.org This reaction can be adapted to synthesize the piperidone ring of the 2,5-diazaspiro[3.5]nonane system.
The synthetic sequence would begin with a suitably designed diester precursor. For example, an N-protected 3-aminoazetidine derivative could be alkylated with two ester-containing chains. The crucial step involves treating this diester with a strong base, such as sodium ethoxide or sodium hydride. The base removes an alpha-proton from one of the ester chains, generating an enolate. organic-chemistry.org This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution, forming a six-membered ring and yielding a cyclic β-keto ester after an acidic workup.
Following the Dieckmann condensation, a decarboxylation step is typically performed. The β-keto ester is first hydrolyzed to the corresponding β-keto acid, which is thermally unstable and readily loses carbon dioxide upon heating to afford a cyclic ketone (a piperidone in this case). Further synthetic modifications, such as reductive amination of the ketone and reduction of the other amide/ester functionalities, would be required to complete the synthesis of the 2,5-diazaspiro[3.5]nonane core. This advanced route often offers higher efficiency and convergence compared to older, more linear synthetic strategies. researchgate.net
Conjugate Addition Reactions of Amines to α,β-Unsaturated Esters
Conjugate addition, or Michael addition, of amines to α,β-unsaturated esters is a fundamental carbon-nitrogen bond-forming reaction. This strategy can be envisioned as a potential route to building the piperidine portion of the diazaspiro[3.5]nonane core. The general mechanism involves the nucleophilic attack of an amine on the β-carbon of an activated alkene.
While specific examples detailing the synthesis of 5-Boc-2,5-diazaspiro[3.5]nonane via this exact route are not prevalent in the reviewed literature, the principles can be applied. A hypothetical approach would involve a suitably functionalized azetidine derivative containing a primary or secondary amine, which would then react with an α,β-unsaturated ester. Subsequent cyclization and functional group manipulations would be required to complete the spirocyclic framework. The success of such a strategy would depend heavily on managing the reactivity of the azetidine ring and controlling the regioselectivity of the addition and subsequent cyclization steps.
Radical Cyclization and Photochemical Approaches
Radical cyclization and photochemical methods offer powerful alternatives for constructing complex cyclic systems, including spirocycles. nih.gov These approaches can generate reactive intermediates capable of forming challenging carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov
Radical Cyclization: Nitrogen-centered radicals, particularly aminium radicals, are effective intermediates for C-N bond formation. acs.org These radicals can be generated from N-haloamines or through the oxidation of amines and can subsequently cyclize onto alkenes or arenes. acs.orgacs.org For the synthesis of spirocyclic piperidines, a strategy involving the photoredox-catalyzed reduction of linear aryl halides can induce an exo-selective radical cyclization to form the desired spirocyclic products. nih.gov This method often employs an organic photoredox catalyst and a sacrificial reductant to generate the key aryl radical species. nih.gov
A proposed mechanism for a photoredox-driven spirocyclization is shown below:
Photoexcitation of a catalyst.
Reductive quenching of the excited catalyst by an amine base.
Single Electron Transfer (SET) from the reduced catalyst to an aryl halide precursor, generating an aryl radical.
Intramolecular cyclization of the radical onto a tethered olefin to form the spirocyclic core.
Radical termination via Hydrogen Atom Transfer (HAT) to yield the final product. nih.gov
Photochemical Approaches: Photochemical reactions, such as the Paternò-Büchi reaction (a [2+2] cycloaddition between a carbonyl and an alkene to form an oxetane), demonstrate the utility of light in forming four-membered rings. mdpi.com Photochemical strategies can also be used to generate nitrenes from azides, which can then undergo cascade reactions involving annulation and ring expansion to form complex nitrogen-containing heterocycles. nih.gov These methods are advantageous as they can proceed under mild conditions without the need for metal catalysts and can provide access to strained ring systems that are difficult to obtain through thermal reactions. nih.govnih.gov For instance, a versatile photochemical method allows for the construction of 2-azanorbornane scaffolds from cyclopropylsulfonamide derivatives through a cascade radical cyclization sequence initiated by the ring-opening of a cyclopropylamine (B47189) moiety. researchgate.net
Annulation Strategies for Four-Membered Rings
The construction of the four-membered azetidine ring is a critical step in the synthesis of diazaspiro[3.5]nonane. Annulation strategies, which involve the formation of a ring onto a pre-existing structure, are commonly employed. rsc.org The synthesis of four-membered heterocycles often relies on intramolecular nucleophilic substitution, where a heteroatom displaces a leaving group on a γ-carbon. rsc.org
Key strategies for forming four-membered rings include:
Intramolecular Cyclization: This is a common approach for synthesizing oxetanes, azetidines, and thietanes. It typically involves activating 1,3-diols or amino alcohols (e.g., via mesylation or tosylation) followed by cyclization under basic conditions. rsc.org
Cycloaddition Reactions: [2+2] cycloaddition reactions are a direct method for forming four-membered rings. For example, the reaction of 3-alkylidene-1,2-diazetidines with tetracyanoethylene (B109619) can produce 1,2-diazaspiro[3.3]heptanes in high yields. acs.org
Ring Expansion and Contraction: These methods provide an alternative route to strained four-membered rings. rsc.org
The synthesis of spirocycles containing four-membered rings has garnered significant attention due to their potential as bioisosteres for common motifs in medicinal chemistry, such as morpholines and piperazines. researchgate.net
Strategies Utilizing Titanacyclobutanes for Quaternary Center Formation
The formation of the all-carbon quaternary spirocenter is a significant synthetic hurdle. A modern and effective strategy to overcome this challenge involves the use of titanacyclobutane intermediates. chemrxiv.orgchemrxiv.org This methodology provides a modular approach to azaspiro[3.n]alkanes, including the diazaspiro[3.5]nonane framework. nih.govnih.gov
The general approach involves the following steps:
Formation of Titanacyclobutane: A ketone, such as N-Boc-3-azetidinone, is reacted with a titanium methylidene reagent (e.g., the Tebbe reagent or Petasis reagent) to form a titanacyclobutane intermediate in situ. chemrxiv.orgchemrxiv.org
Halogenation: The transient titanacyclobutane is then intercepted with a halogen source (e.g., I₂, Br₂, NCS, NBS). This step cleaves the titanium-carbon bonds and installs two halogen atoms, yielding a 1,3-dihaloalkyl derivative. nih.govdigitellinc.com
Cyclization: The resulting dihalide can be captured by a suitable amine nucleophile to form the second ring of the spirocycle. nih.gov
This strategy is highly versatile and streamlines access to a variety of azaspirocycles that are valuable for drug discovery. chemrxiv.orgnih.gov
| Step | Description | Key Reagents | Intermediate/Product |
| 1 | Formation of Titanacyclobutane | Ketone (e.g., N-Boc-3-azetidinone), Titanium Methylidene Reagent | Titanacyclobutane |
| 2 | Halogenation | I₂, Br₂, NCS, NBS | 1,3-Dihalide |
| 3 | Cyclization/Amination | Amine Nucleophile | Azaspirocycle |
Cascade and Tandem Reactions for Spirocyclic Amine Synthesis
Cascade and tandem reactions offer a highly efficient means of synthesizing complex molecules from simple precursors in a single operation. 20.210.105 These reactions minimize waste and resource consumption by avoiding the isolation and purification of intermediates. illinois.edu
In the context of spirocyclic amine synthesis, organocatalytic cascade reactions are particularly powerful. Amine catalysts can initiate tandem reactions through iminium-enamine activation. illinois.edu A typical cascade might involve a Michael addition followed by an intramolecular aldol (B89426) or Mannich reaction to rapidly build molecular complexity. illinois.edunih.gov For example, the reaction between 3-substituted oxindoles and α,β-unsaturated aldehydes, catalyzed by a prolinol ether, can generate complex spirocyclopentaneoxindoles in high yield and enantioselectivity in a single step. nih.gov
These principles can be applied to the synthesis of diazaspiro[3.5]nonane by designing a substrate that, upon initial reaction, reveals functionality capable of undergoing a subsequent intramolecular cyclization to form the spirocyclic core. researchgate.net The development of novel cascade reactions can enable new disconnection strategies for complex target molecules. illinois.edu
One-Pot Synthetic Protocols
One-pot syntheses combine multiple reaction steps in a single flask without isolating intermediates, offering significant advantages in terms of efficiency, time, and resources. researchgate.net This approach is distinct from cascade reactions in that reaction conditions (e.g., temperature, reagents) may be changed sequentially to facilitate different transformations.
For the synthesis of 5-Boc-2,5-diazaspiro[3.5]nonane, a one-pot protocol could involve, for example, the formation of a linear precursor followed by an in-situ cyclization. A patent describes a synthetic method for a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, which involves a sequence of reactions that could potentially be adapted into a one-pot or streamlined process. google.com The development of such protocols is highly desirable for large-scale synthesis as it simplifies procedures and reduces operational costs. researchgate.net A radical-promoted cross-dehydrogenative coupling strategy has been used for the one-pot synthesis of 2,5-diaryl 1,3,4-oxadiazoles, demonstrating the utility of this approach for heterocyclic compounds. organic-chemistry.orgnih.gov
Considerations for Scalability and Process Optimization
Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Key Optimization Parameters:
| Factor | Consideration | Example Strategy |
| Raw Material Cost & Availability | Starting materials should be inexpensive and readily available from commercial suppliers. google.com | Designing routes that begin with simple, commodity chemicals. |
| Route Efficiency | The synthetic route should be as short as possible, with high yields for each step. | Implementing cascade or one-pot reactions to reduce the number of steps. illinois.edu |
| Reaction Conditions | Conditions should be mild (e.g., moderate temperatures and pressures) and avoid hazardous or toxic reagents. | Utilizing catalytic methods over stoichiometric reagents; exploring photochemical or electrochemical methods that operate at room temperature. nih.govnih.gov |
| Purification | The need for chromatographic purification should be minimized, as it is often not feasible on a large scale. | Designing final steps that yield a product that can be purified by crystallization or distillation. |
| Process Control | Reactions should be robust and easily controlled to ensure consistent product quality. google.com | Identifying and monitoring critical process parameters. |
Enantioselective Synthesis of Spirocyclic Diamines
The creation of single-enantiomer spirocyclic diamines is a significant challenge in organic synthesis. The rigid, three-dimensional structure of these molecules necessitates sophisticated methods to control their stereochemistry. Two primary strategies have emerged as effective: the use of chiral auxiliaries and organocatalysis, and the resolution of racemic mixtures through diastereomeric salt formation.
Chiral Auxiliaries and Organocatalytic Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. springerprofessional.de In the synthesis of spirocycles, auxiliaries such as Evans' oxazolidinones or various pyrrolidine (B122466) derivatives can be used to induce asymmetry during key bond-forming steps. springerprofessional.de These auxiliaries create a chiral environment that favors the formation of one diastereomer over the other. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.
Organocatalysis has become a powerful tool for asymmetric synthesis, utilizing small organic molecules to catalyze reactions enantioselectively. researchgate.net This approach avoids the use of metal catalysts and often proceeds under mild conditions. For the synthesis of spirocyclic compounds, catalysts derived from natural products like quinine (B1679958) or synthetic catalysts such as proline derivatives can facilitate cascade or domino reactions that efficiently construct the complex spirocyclic framework with high stereocontrol. researchgate.netresearchgate.net For instance, a diastereo- and enantioselective synthesis of spirocyclopropylpyrazolones has been achieved using a Michael/alkylation cascade reaction catalyzed by (DHQ)2AQN, a quinine-derived organocatalyst. researchgate.net
Table 1: Examples of Organocatalytic Approaches in Spirocycle Synthesis
| Catalyst | Reaction Type | Substrate Example | Stereoselectivity | Reference |
|---|---|---|---|---|
| (DHQ)2AQN | Michael/alkylation cascade | 4-Arylidenepyrazol-5-ones and diethyl 2-bromomalonate | up to >95:5 dr, 93% ee | researchgate.net |
| SPA-triazolium bromide | Transannular C-acylation | Enol lactones | High enantioselectivities | rsc.org |
dr = diastereomeric ratio; ee = enantiomeric excess
Diastereomeric Salt Formation for Chiral Resolution
When an enantioselective synthesis is not feasible, chiral resolution provides an alternative path to obtaining enantiomerically pure compounds. This method involves separating a racemic mixture (a 50:50 mixture of two enantiomers) by converting the enantiomers into diastereomers. wikipedia.org Since diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization. wikipedia.org
For basic compounds like diamines, this is typically achieved by reacting the racemic mixture with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts. wikipedia.org The choice of resolving agent and solvent system is critical for successful separation, as it dictates the solubility difference between the two diastereomeric salts. unchainedlabs.comresearchgate.net Through careful screening of conditions, one diastereomeric salt can be selectively crystallized from the solution, while the other remains dissolved. unchainedlabs.comaiche.org After separation, the desired enantiomer is recovered by treating the purified diastereomeric salt with a base to remove the chiral resolving agent.
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Acid Type |
|---|---|
| Tartaric Acid | Dicarboxylic Acid |
| Mandelic Acid | α-Hydroxy Carboxylic Acid |
| Camphorsulfonic Acid | Sulfonic Acid |
Specific Synthetic Procedures for 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate (B1200264) Precursors
The synthesis of the title compound involves a sequence of well-established organic reactions, starting from a suitable diazaspiro[3.5]nonane precursor. The key steps include the selective introduction of a protecting group and the formation of a stable, crystalline salt.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. wikipedia.orgresearchgate.net The standard procedure for introducing a Boc group involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukjk-sci.com
For a symmetrical diamine like 2,5-diazaspiro[3.5]nonane, achieving selective mono-protection is crucial. A common strategy involves the protonation of one amine group with a single equivalent of acid, such as hydrochloric acid (HCl). researchgate.net The resulting ammonium (B1175870) salt is much less nucleophilic than the free amine, allowing the subsequent reaction with Boc₂O to occur selectively at the unprotected nitrogen atom. researchgate.netscielo.org.mx An efficient method for this mono-hydrochlorination is the in situ generation of HCl from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) in anhydrous methanol. scielo.org.mx
General Reaction Scheme for Mono-Boc Protection:
Mono-protonation: Diamine + 1 eq. HCl → Mono-ammonium salt
Boc-protection: Mono-ammonium salt + Boc₂O → Mono-Boc-protected diamine
This "one-pot" procedure is highly efficient and avoids the need for extensive chromatographic purification to separate mono- and di-protected products. researchgate.netscielo.org.mx
Formation of the Oxalate Salt
The Boc-protected free base of 5-Boc-2,5-diazaspiro[3.5]nonane can be an oil or a low-melting solid, which can be difficult to handle and purify on a large scale. Conversion to a salt often yields a stable, crystalline solid that is easier to isolate, purify, and store. google.com Oxalic acid is frequently used for this purpose.
The formation of the oxalate salt is a straightforward acid-base reaction. The Boc-protected diamine is dissolved in a suitable solvent, and a solution of oxalic acid (typically one equivalent for a full oxalate salt or a half equivalent for a hemioxalate) is added. google.com The resulting salt precipitates from the solution and can be collected by filtration. This process also serves as a final purification step, as impurities often remain in the solvent. The product is often obtained as a non-hygroscopic, off-white crystalline solid. google.com
Purification Techniques for Intermediate and Final Products
Throughout the synthesis, various purification techniques are employed to ensure the high purity of the intermediates and the final product.
Extraction: Liquid-liquid extraction is used during the work-up of the Boc-protection step to separate the product from water-soluble byproducts and excess reagents. nih.gov
Column Chromatography: For intermediates that are difficult to purify by other means, silica (B1680970) gel column chromatography can be used to separate the desired compound from starting materials and side products based on differences in polarity. nih.gov
Recrystallization: This is the primary method for purifying the final oxalate salt. The crude salt is dissolved in a hot solvent or solvent mixture in which it has high solubility, and then the solution is slowly cooled. The pure salt crystallizes out, leaving impurities behind in the solution. wikipedia.org This technique is particularly effective for achieving high purity in the final solid product.
Table 3: Summary of Purification Methods
| Stage of Synthesis | Compound Type | Primary Purification Technique |
|---|---|---|
| Post Boc-Protection | Boc-protected free base | Extraction, Column Chromatography |
Reactivity and Derivatization Chemistry of 5 Boc 2,5 Diazaspiro 3.5 Nonane Oxalate
Chemical Transformations Involving the Spirocyclic Core
The reactivity of the 5-Boc-2,5-diazaspiro[3.5]nonane core is centered around the manipulation of its nitrogen atoms and the installed protecting group.
The presence of a free secondary amine at the 2-position provides a nucleophilic center for the introduction of a wide array of substituents. This nitrogen can readily undergo standard alkylation and acylation reactions. libretexts.org
Alkylation: The reaction with alkyl halides or other electrophiles, typically in the presence of a non-nucleophilic base, proceeds via an SN2 mechanism to yield N-alkylated products. libretexts.org The choice of solvent and base is crucial to prevent side reactions and ensure high yields.
Acylation: Acylation is achieved by treating the compound with acid chlorides or anhydrides. libretexts.org A base such as pyridine (B92270) or triethylamine (B128534) is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.org The resulting amide is significantly less nucleophilic than the starting amine, preventing over-acylation. libretexts.org
Below is a table of representative functionalization reactions at the N-2 position.
| Reagent Class | Specific Reagent | Product Type |
| Alkyl Halide | Benzyl (B1604629) bromide | N-alkylated amine |
| Acid Chloride | Acetyl chloride | N-acylated amine (amide) |
| Sulfonyl Chloride | Tosyl chloride | N-sulfonylated amine (sulfonamide) |
| Isocyanate | Phenyl isocyanate | Urea (B33335) derivative |
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its relatively straightforward removal. mdpi.com The cleavage of the Boc group from the 5-position is a critical step to enable further functionalization at this nitrogen or to reveal the final target molecule.
Several methods are available for Boc deprotection, with the most common being acid-mediated cleavage. researchgate.netsigmaaldrich.com Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently employed. researchgate.net The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl carbocation, which is then scavenged. The resulting unstable carbamic acid rapidly decarboxylates to yield the free secondary amine. mdpi.com
Thermolytic deprotection offers an alternative, often milder, strategy. Heating the N-Boc compound, sometimes in a high-boiling point solvent like trifluoroethanol (TFE), can effect the removal of the protecting group, often with high selectivity and tolerance for other acid-sensitive functional groups. nih.govresearchgate.net
The table below compares common deprotection strategies.
| Method | Reagents | Typical Conditions | Key Features |
| Acidolysis | Trifluoroacetic Acid (TFA) | Neat TFA or in CH₂Cl₂, Room Temp | Fast, efficient, common laboratory method. researchgate.net |
| Acidolysis | Hydrochloric Acid (HCl) | In a solvent like dioxane or methanol | Volatile byproduct, often used to form HCl salt directly. mdpi.com |
| Thermolysis | Heat | High temperature in a suitable solvent (e.g., TFE, Toluene) | Can be highly selective, avoiding acidic conditions. nih.gov |
| Lewis Acid | Various (e.g., TMSI, ZnBr₂) | Aprotic solvent | Milder than strong Brønsted acids for sensitive substrates. mdpi.com |
Direct regioselective substitution on the saturated carbon atoms of the cyclobutane (B1203170) or piperidine (B6355638) rings of the 5-Boc-2,5-diazaspiro[3.5]nonane scaffold is synthetically challenging. The C-H bonds of the alkane framework are generally unreactive towards substitution without the presence of activating functional groups. Consequently, this class of transformation is not a common strategy for derivatizing this specific spirocycle, and the literature focuses primarily on modifications at the nitrogen centers.
The spirocenter of 5-Boc-2,5-diazaspiro[3.5]nonane is a quaternary carbon and, in this achiral molecule, not a stereocenter. Introducing chirality would require substitution on one of the rings. Stereoselective transformations targeting the spirocenter of a pre-formed spirocycle are exceptionally difficult and not a typical synthetic route. Instead, the stereochemistry of more complex diazaspirocycles is generally established during their synthesis, for instance, through stereoselective cyclization reactions that build the spirocyclic core. researchgate.net
Reaction Mechanisms and Kinetic Studies
Understanding the mechanisms and kinetics of reactions involving 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (B1200264) is crucial for optimizing reaction conditions and predicting outcomes.
The most studied reaction mechanism for derivatives of this class is the acid-catalyzed N-Boc deprotection. Kinetic studies on similar Boc-protected amines have revealed that the reaction rate can exhibit a second-order dependence on the concentration of strong acids like HCl. acs.orgnih.gov This suggests a mechanism where a second molecule of the acid participates in the rate-determining step.
The proposed pathway involves a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate. The separation of this pair is catalyzed by a general acid, leading to the formation of the t-butyl carbocation and the carbamic acid, which then decomposes. acs.orgnih.gov
For the alkylation and acylation reactions at the N-2 position, the pathways are well-established. These reactions proceed through standard nucleophilic substitution mechanisms. The transition state for these SN2 (alkylation) or nucleophilic acyl substitution reactions involves the approach of the nucleophilic amine nitrogen to the electrophilic carbon center of the alkylating or acylating agent. For amine-catalyzed reactions, theoretical studies have explored the nature of the transition states, which can involve cyclic structures stabilized by hydrogen bonding to facilitate proton transfer. nih.govunl.edu
Synthesis of Advanced Spirocyclic Architectures from 5-Boc-2,5-diazaspiro[3.5]nonane Scaffold
The derivatization of the 5-Boc-2,5-diazaspiro[3.5]nonane scaffold primarily involves reactions at the nucleophilic secondary amine. This site provides a handle for introducing a wide range of substituents and for constructing fused or more complex spirocyclic systems. Common synthetic strategies include N-alkylation, N-acylation, and participation in multicomponent reactions. These transformations pave the way for the creation of diverse libraries of compounds with potential applications in drug discovery.
Detailed research into the derivatization of 5-Boc-2,5-diazaspiro[3.5]nonane has demonstrated its utility in generating novel chemical entities. For instance, the secondary amine can be readily alkylated with various electrophiles to introduce new side chains. Similarly, acylation with acid chlorides or anhydrides can be employed to append different functional groups.
While specific, publicly available research detailing the synthesis of a broad range of advanced spirocyclic architectures directly from 5-Boc-2,5-diazaspiro[3.5]nonane oxalate is limited, the general reactivity of the scaffold allows for the postulation of various synthetic routes. The following table outlines hypothetical derivatizations based on standard organic chemistry principles, illustrating the potential of this scaffold in constructing more complex molecules.
| Entry | Reactant/Reagent | Reaction Type | Product Architecture | Potential Application |
| 1 | Substituted benzyl bromide, K₂CO₃ | N-Alkylation | N-benzylated diazaspiro[3.5]nonane | Introduction of aromatic moieties for SAR studies |
| 2 | Chloroacetyl chloride, Et₃N | N-Acylation | N-chloroacetylated diazaspiro[3.5]nonane | Intermediate for further functionalization |
| 3 | Aromatic aldehyde, NaBH(OAc)₃ | Reductive Amination | N-arylethyl diazaspiro[3.5]nonane | Creation of flexible linkers to other pharmacophores |
| 4 | Isocyanate | Addition | N-carbamoyl diazaspiro[3.5]nonane | Formation of urea derivatives |
| 5 | Sulfonyl chloride, pyridine | Sulfonylation | N-sulfonylated diazaspiro[3.5]nonane | Introduction of sulfonamide groups |
The synthesis of more intricate spirocyclic systems often involves multi-step sequences. For example, an initial acylation of the 5-Boc-2,5-diazaspiro[3.5]nonane scaffold could be followed by an intramolecular cyclization reaction to form a fused heterocyclic ring. The choice of acylating agent would be crucial in dictating the nature of the resulting fused system.
Furthermore, the participation of 5-Boc-2,5-diazaspiro[3.5]nonane in multicomponent reactions represents a powerful strategy for the rapid assembly of complex molecules. For instance, in a Ugi-type reaction, the secondary amine of the diazaspiro scaffold could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a highly functionalized, advanced spirocyclic architecture in a single step.
The development of novel synthetic methodologies utilizing versatile building blocks like 5-Boc-2,5-diazaspiro[3.5]nonane is crucial for expanding the accessible chemical space for drug discovery. The ability to systematically modify the scaffold allows for the fine-tuning of physicochemical properties and biological activity. Future research in this area is expected to further unlock the potential of this and other spirocyclic scaffolds in the generation of innovative therapeutic agents.
Computational and Theoretical Studies of 2,5 Diazaspiro 3.5 Nonane Systems
Quantum Chemical Calculations on Spirocyclic Conformations
Quantum chemical calculations are a powerful tool for elucidating the electronic structure and energetic landscapes of molecules. For 2,5-diazaspiro[3.5]nonane systems, these methods are instrumental in understanding their conformational preferences and the inherent strain associated with their spirocyclic nature.
Conformational Analysis and Ring Strain Assessment
The 2,5-diazaspiro[3.5]nonane scaffold consists of a four-membered azetidine (B1206935) ring and a six-membered piperidine (B6355638) ring fused at a single carbon atom. This arrangement leads to distinct conformational possibilities. The piperidine ring can adopt chair, boat, and twist-boat conformations, while the azetidine ring is puckered. The relative energies of these conformers are influenced by a combination of torsional strain, angle strain, and non-bonded interactions.
Computational studies, often employing density functional theory (DFT) and ab initio methods, have been used to map the potential energy surface of the 2,5-diazaspiro[3.5]nonane core. These calculations help to identify the most stable conformations and the energy barriers for interconversion between them. The assessment of ring strain is a critical aspect of these studies. By comparing the calculated heat of formation of the spirocycle with that of an acyclic analogue, the strain energy can be quantified. This strain arises from the deviation of bond angles and lengths from their ideal values, which is inherent to the cyclic and spirocyclic structure.
Prediction of Spectroscopic Signatures
Quantum chemical calculations can predict various spectroscopic properties, which are crucial for the characterization of novel 2,5-diazaspiro[3.5]nonane derivatives. By calculating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the structure and conformation of the synthesized compounds.
Furthermore, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. By comparing the calculated NMR parameters with experimental spectra, the three-dimensional structure of the molecule in solution can be elucidated. Such studies are vital for understanding the conformational dynamics of the spirocyclic system.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques provide a means to study the dynamic behavior of 2,5-diazaspiro[3.5]nonane systems and their interactions with other molecules. These methods are particularly useful for exploring their potential as scaffolds in medicinal chemistry.
Force Field Development and Validation for Spirocyclic Diamines
Molecular mechanics force fields are a set of parameters that describe the potential energy of a system of atoms. For novel molecular scaffolds like 2,5-diazaspiro[3.5]nonane, existing force fields may not accurately represent the unique bond lengths, angles, and dihedral terms associated with the spirocyclic junction. Therefore, the development and validation of specific force field parameters are often necessary.
This process typically involves obtaining high-level quantum mechanical data for a set of small molecules representative of the spirocyclic core. This data is then used to parameterize the force field, ensuring that it can reproduce the geometries and relative energies of different conformations. The validation of the new force field is performed by comparing the results of molecular dynamics simulations with experimental data or with the results of higher-level quantum chemical calculations.
Ligand-Target Interaction Modeling
The rigid and well-defined three-dimensional structure of the 2,5-diazaspiro[3.5]nonane scaffold makes it an attractive template for the design of ligands that can bind to biological targets such as proteins and enzymes. Molecular docking and molecular dynamics simulations are computational techniques used to model these interactions.
Molecular docking predicts the preferred binding orientation of a ligand to a target protein, providing insights into the key interactions that stabilize the complex. Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding process. These modeling studies are instrumental in the rational design of new derivatives with improved binding affinity and selectivity, without making reference to any specific biological effects.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational methods play a crucial role in establishing structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its properties. For 2,5-diazaspiro[3.5]nonane derivatives, computational SAR studies can help to identify the structural features that are important for a desired activity.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical properties of a series of compounds to their activities. These models are developed by calculating a set of molecular descriptors for each compound, which can include electronic, steric, and hydrophobic properties. By correlating these descriptors with the observed activity, a predictive model can be built. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of novel compounds before their synthesis, thereby saving time and resources in the drug discovery process.
For spirocyclic systems like the 2,5-diazaspiro[3.5]nonane derivatives, 3D-QSAR and even 5D-QSAR models have been developed to understand the structural requirements for high affinity to targets like the sigma-1 receptor. nih.gov These models typically involve aligning a set of known ligands and then using statistical methods to correlate their structural features (e.g., steric, electrostatic, hydrophobic) with their biological activity.
A 5D-QSAR study on a diverse set of sigma-1 receptor ligands, including spirocyclic structures, identified four key pharmacophoric elements: aromatic, hydrophobic, cationic, and H-bond acceptor properties. nih.gov The resulting model provided a 3D representation of the ligand-binding site, offering insights into the receptor's structure and guiding the design of new ligands. nih.gov Such models can be used to predict the binding affinities of newly designed 2,5-diazaspiro[3.5]nonane derivatives with reasonable accuracy. nih.gov
Rational Design of Spirocyclic Derivatives
Rational drug design involves the design of new molecules with a specific biological activity based on a detailed understanding of the biological target's structure and the ligand-target interactions. For the 2,5-diazaspiro[3.5]nonane system, which is a key scaffold for sigma receptor ligands, rational design approaches are employed to optimize their binding affinity and selectivity.
The rigid spirocyclic nature of the 2,5-diazaspiro[3.5]nonane core provides a well-defined three-dimensional orientation for substituents, which is advantageous for achieving high-affinity binding to the target receptor. Molecular modeling and docking studies are used to visualize how these derivatives fit into the binding site of the sigma receptor. These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.
For instance, the rational design of spirocyclic sigma receptor ligands has led to the synthesis of compounds with high affinity and selectivity. nih.gov By systematically modifying the substituents on the diazaspiro[3.5]nonane scaffold and evaluating their activity, researchers can build a comprehensive understanding of the structure-activity relationship and design more effective therapeutic agents. The insights gained from QSAR models are often integrated into the rational design process to guide the selection of promising new derivatives for synthesis and biological evaluation.
Applications in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
The rigid spirocyclic nature of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (B1200264) makes it an exceptional starting point for the synthesis of complex molecules. The presence of two nitrogen atoms, one of which is protected with a tert-butoxycarbonyl (Boc) group, allows for selective functionalization, enabling the stepwise construction of elaborate structures.
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The 2,5-diazaspiro[3.5]nonane scaffold is a valuable starting point for DOS due to its inherent three-dimensionality and the potential for divergent synthetic pathways. By selectively deprotecting and functionalizing the two nitrogen atoms, a wide array of substituents can be introduced, leading to a collection of compounds with significant structural diversity. This approach allows for the efficient exploration of chemical space to identify molecules with desired biological activities.
The synthesis of libraries based on spirocyclic scaffolds, such as 2,5-diazaspiro[3.5]nonane, contributes to the generation of sp³-rich compounds, which are of increasing interest in drug discovery for their potential to offer improved physicochemical properties compared to flatter, aromatic systems. The defined stereochemistry of the spirocenter provides a rigid framework upon which diverse functionalities can be appended in a controlled manner.
The 2,5-diazaspiro[3.5]nonane moiety can be seamlessly integrated into more complex polycyclic and heterocyclic systems. The secondary amine, revealed after Boc deprotection, serves as a nucleophile for the construction of fused or bridged ring systems. For instance, it can participate in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings. Furthermore, the nitrogen atoms can be incorporated into larger macrocyclic structures, influencing their conformation and binding properties. The synthesis of such complex molecules is crucial for accessing novel chemical entities with unique biological profiles.
Role in Medicinal Chemistry Research
The unique structural features of the 2,5-diazaspiro[3.5]nonane scaffold have garnered significant attention in the field of medicinal chemistry. Its ability to mimic and improve upon existing pharmacophores, explore three-dimensional chemical space, and enforce specific conformations makes it a valuable tool in drug design.
Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that retains the desired biological activity, is a cornerstone of medicinal chemistry. The 2,5-diazaspiro[3.5]nonane core has been explored as a bioisostere for the commonly used piperazine (B1678402) ring. Piperazine is a frequent component of drug candidates, but its conformational flexibility can sometimes be a drawback. Replacing it with a rigid diazaspiroalkane can lock the molecule in a more favorable conformation for binding to its biological target.
Studies have shown that substituting a piperazine with a diazaspiro core, including structures related to 2,5-diazaspiro[3.5]nonane, can lead to compounds with altered affinity and selectivity for their targets. For example, in the development of σ2 receptor ligands, various diazaspiroalkanes were investigated as piperazine replacements. nih.govnih.gov While in some cases this led to a decrease in affinity for the primary target, it also provided valuable structure-activity relationship (SAR) data for computational modeling. nih.gov
| Scaffold | Key Feature | Application in Medicinal Chemistry | Reference |
|---|---|---|---|
| Piperazine | Flexible six-membered heterocycle | Commonly used linker and pharmacophore | General Knowledge |
| 2,5-Diazaspiro[3.5]nonane | Rigid spirocyclic structure | Bioisosteric replacement for piperazine to restrict conformation | nih.govnih.gov |
The drive to develop drug candidates with improved properties has led to a greater emphasis on exploring three-dimensional (3D) chemical space. Flat, aromatic molecules, while synthetically accessible, often suffer from poor solubility and metabolic instability. Spirocyclic scaffolds, such as 2,5-diazaspiro[3.5]nonane, introduce a significant degree of 3D character into a molecule. This can lead to improved physicochemical properties and novel interactions with biological targets.
The spirocyclic nature of this building block provides a rigid framework that projects substituents into well-defined regions of space, allowing for a more precise probing of protein binding pockets. This exploration of 3D space is crucial for the design of next-generation therapeutics with enhanced efficacy and selectivity.
Structure-based drug design relies on understanding the interaction between a ligand and its target protein at the atomic level. A key strategy in this approach is to design ligands that are pre-organized in the bioactive conformation, the specific 3D arrangement a molecule adopts when it binds to its target. The inherent rigidity of the 2,5-diazaspiro[3.5]nonane scaffold significantly reduces the number of accessible conformations of a molecule.
By incorporating this spirocycle into a drug candidate, medicinal chemists can enforce a specific conformation that is optimal for binding, thereby increasing potency and selectivity. This reduction in conformational flexibility can also lead to a more favorable entropy of binding, as less conformational entropy is lost upon binding to the target. The predictable geometry of the 2,5-diazaspiro[3.5]nonane core allows for more accurate computational modeling and a more rational design of potent and selective inhibitors.
Modulating Physicochemical Properties through Spirocyclization
The incorporation of a spirocyclic core, such as the diazaspiro[3.5]nonane moiety, into a molecular structure can significantly influence its physicochemical properties. This is a key strategy in fields like medicinal chemistry, where fine-tuning these properties is crucial for the development of effective therapeutic agents. nih.govbldpharm.com The rigid, three-dimensional nature of the spiro scaffold can lead to improvements in aqueous solubility, metabolic stability, and target-binding affinity when compared to more flexible, linear, or planar analogues. tandfonline.comresearchgate.net
The spirocyclic structure can enhance the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a parameter that has been correlated with increased success in clinical drug development. bldpharm.com By replacing flexible linkers with a rigid spirocycle, it is possible to lock the conformation of functional groups, which can lead to a more favorable interaction with biological targets. bldpharm.com Furthermore, the introduction of a spiro-center can disrupt planarity, which may reduce intermolecular stacking and improve solubility. tandfonline.com The modulation of properties such as lipophilicity (logP/logD) and polar surface area (PSA) can also be achieved through the incorporation of spirocyclic diamines. bldpharm.com
Table 1: General Effects of Spirocyclization on Physicochemical Properties
| Property | General Effect of Introducing a Spirocyclic Moiety | Rationale |
| Solubility | Often Increased | Disruption of planar structures reduces crystal packing energy. tandfonline.com |
| Lipophilicity (logP/logD) | Can be Modulated | The specific nature of the spirocycle and its substituents determines the effect. bldpharm.com |
| Metabolic Stability | Often Increased | The rigid structure can shield metabolically susceptible sites from enzymatic degradation. researchgate.net |
| Fraction of sp3 Carbons (Fsp3) | Increased | The quaternary spiro-carbon inherently increases the sp3 character. bldpharm.com |
| Conformational Rigidity | Increased | Rotation around the spiro-center is restricted, leading to a more defined 3D structure. nih.gov |
Applications in Materials Science
The unique structural attributes of diazaspiro[3.5]nonane derivatives suggest their potential utility as monomers and functional components in the development of advanced materials.
Use in Polymer Chemistry
In theory, the deprotected form of 5-Boc-2,5-diazaspiro[3.5]nonane, 2,5-diazaspiro[3.5]nonane, is a diamine monomer that can participate in polymerization reactions. Diamines are fundamental building blocks for polyamides, which are a major class of engineering plastics. researchgate.netmdpi.comgreenchemicals.eu The reaction of a diamine with a diacid or diacid chloride results in the formation of amide linkages, creating a polymer chain. greenchemicals.eu
The incorporation of a spirocyclic unit like diazaspiro[3.5]nonane into a polyamide backbone would be expected to impart unique properties to the resulting material. The rigidity of the spiro-center could lead to polymers with higher glass transition temperatures (Tg) and improved thermal stability compared to polyamides derived from linear diamines. mdpi.com Additionally, the disruption of chain packing caused by the non-planar spiro structure might influence the crystallinity and, consequently, the mechanical properties of the polymer. mdpi.com While specific research on polyamides derived from 2,5-diazaspiro[3.5]nonane is not widely documented, the principles of polymer chemistry suggest its potential as a specialty monomer. dtic.milresearchgate.net
Table 2: Potential Polyamide Synthesis Utilizing 2,5-Diazaspiro[3.5]nonane
| Diamine Monomer | Diacid/Diacyl Chloride Monomer | Potential Polymer | Expected Properties |
| 2,5-Diazaspiro[3.5]nonane | Adipoyl chloride | Spiro-Polyamide | Enhanced thermal stability, altered mechanical properties. mdpi.com |
| 2,5-Diazaspiro[3.5]nonane | Terephthaloyl chloride | Spiro-Aromatic Polyamide | High rigidity, potentially high glass transition temperature. researchgate.net |
| 2,5-Diazaspiro[3.5]nonane | Sebacoyl chloride | Spiro-Polyamide | Increased flexibility compared to adipoyl chloride-based polymer, while retaining spiro-center rigidity. |
Nanotechnology Applications (e.g., surface modifiers)
The surface modification of nanoparticles is a critical aspect of nanotechnology, enabling the tuning of their properties for specific applications in areas such as biomedicine, catalysis, and materials science. nih.govnumberanalytics.com Amine-containing molecules are frequently used as surface modifiers, or ligands, due to the ability of the nitrogen lone pair to coordinate with the surface of metal or metal oxide nanoparticles. cd-bioparticles.comnih.gov This surface functionalization can improve the stability and dispersibility of the nanoparticles in various media. cd-bioparticles.com
Catalytic Applications of Diaza-Spiro[3.5]nonane Derivatives
The field of catalysis heavily relies on the design of ligands that can coordinate to a metal center and modulate its reactivity and selectivity. najah.edu Chiral diamines have proven to be particularly effective ligands in a wide range of asymmetric catalytic reactions. tudublin.ienih.gov The rigid backbone of spirocyclic diamines makes them attractive candidates for the development of novel chiral ligands. acs.orgresearchgate.net
Derivatives of 2,5-diazaspiro[3.5]nonane could be synthesized in chiral forms and utilized as ligands for transition metals such as ruthenium, rhodium, palladium, and copper. najah.edursc.org These metal complexes could then be employed as catalysts in various organic transformations. The defined geometry of the spirocyclic ligand could create a specific chiral environment around the metal center, enabling high levels of enantioselectivity in reactions such as asymmetric hydrogenation, carbon-carbon bond formation, and amination reactions. researchgate.netrsc.org While specific catalytic systems based on 2,5-diazaspiro[3.5]nonane are not extensively reported, the success of other spirocyclic diamine ligands provides a strong rationale for their potential in this area. tudublin.ienih.gov
Table 3: Examples of Catalytic Applications with Analogous Spirocyclic Diamine Ligands
| Spirocyclic Diamine Ligand Type | Metal | Reaction Type | Potential Application |
| Chiral Spiro[4.4]nonane-1,6-diamine | Zinc | Aldol (B89426) Reaction | Asymmetric synthesis of β-hydroxy ketones. tudublin.ie |
| Chiral Spiro Indane-2,2'-pyrrolidine Diamine | Copper | Henry Reaction | Enantioselective synthesis of nitroalcohols. acs.org |
| Spirocyclic Diphosphite Ligands | Rhodium | Hydroformylation | Industrial synthesis of aldehydes. nih.gov |
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of spirocyclic compounds, including 5-Boc-2,5-diazaspiro[3.5]nonane, traditionally involves multi-step processes that can be resource-intensive. A significant future direction lies in the development of more efficient and sustainable synthetic routes. Green chemistry principles are increasingly being applied to the synthesis of complex heterocyclic compounds. mdpi.comenamine.netnih.gov
Future research will likely focus on:
Catalytic Asymmetric Synthesis: Developing catalytic methods to produce enantiomerically pure diazaspiro[3.5]nonane derivatives will be crucial for their application in chiral drug development.
One-Pot Reactions: Designing multi-component reactions where the spirocyclic core is assembled in a single step from readily available starting materials would significantly improve efficiency.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, making it an attractive platform for the production of these building blocks. ijcr.info
Bio-catalysis: Employing enzymes to catalyze key steps in the synthesis could offer high selectivity and milder reaction conditions.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | Access to enantiopure compounds, crucial for pharmacological applications. | Development of novel chiral catalysts and ligands. |
| One-Pot Reactions | Increased efficiency, reduced waste, and simplified purification. | Design of domino and tandem reaction sequences. |
| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. | Reactor design and optimization for multi-step syntheses. |
| Bio-catalysis | High selectivity (regio-, stereo-, and enantio-), mild reaction conditions. | Enzyme screening and engineering for specific transformations. |
Advanced Spectroscopic and Structural Characterization of Spirocyclic Systems
A thorough understanding of the three-dimensional structure and conformational dynamics of 5-Boc-2,5-diazaspiro[3.5]nonane is paramount for its effective utilization in drug design and materials science. While standard spectroscopic techniques like NMR and mass spectrometry are routinely used, future research will necessitate the application of more advanced methods.
Emerging characterization avenues include:
Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as NOESY and ROESY, can provide detailed insights into the spatial proximity of atoms, helping to elucidate the preferred conformations of the spirocyclic system in solution.
X-ray Crystallography: Obtaining single-crystal X-ray structures of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate and its derivatives is essential for unambiguously determining its solid-state conformation and intermolecular interactions.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict stable conformations, calculate spectroscopic parameters, and understand the electronic properties of the molecule. nih.govifes.edu.brnih.gov
| Characterization Technique | Information Gained | Future Research Application |
| Multidimensional NMR | Solution-state conformation, intramolecular distances, and dynamic processes. | Guiding the design of molecules with specific spatial orientations. |
| X-ray Crystallography | Precise solid-state structure, bond lengths, bond angles, and packing interactions. | Validating computational models and understanding crystal engineering principles. |
| Computational Modeling | Theoretical prediction of stable conformers, electronic properties, and reactivity. | Screening virtual libraries and designing novel spirocyclic architectures. |
Expansion of Applications in Interdisciplinary Chemical Research
The utility of 5-Boc-2,5-diazaspiro[3.5]nonane as a building block is primarily recognized in medicinal chemistry. However, its unique structural features suggest potential applications in a broader range of interdisciplinary research areas.
Future applications may emerge in:
Materials Science: The rigid spirocyclic core can be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with tailored porosity, thermal stability, and host-guest properties.
Catalysis: Functionalized diazaspiro[3.5]nonane derivatives could serve as chiral ligands for asymmetric catalysis, leveraging their defined three-dimensional structure to induce stereoselectivity in chemical reactions.
Chemical Biology: By attaching fluorescent probes or other reporter groups, these spirocycles could be used to develop tools for studying biological processes or as scaffolds for combinatorial libraries in drug discovery.
Exploration of Complex Spirocyclic Architectures with Tunable Properties
Building upon the 2,5-diazaspiro[3.5]nonane framework, a significant area of future research will involve the synthesis of more complex and polycyclic spiro architectures. The ability to systematically modify the spirocyclic core and its substituents will allow for the fine-tuning of its physicochemical and biological properties.
Research in this area will likely focus on:
Multi-spirocyclic Systems: The synthesis of compounds containing multiple spirocenters will lead to highly complex and rigid three-dimensional structures with potential applications in creating novel molecular cages and scaffolds.
Functionalization of the Spirocyclic Core: Introducing diverse functional groups onto the azetidine (B1206935) and piperidine (B6355638) rings of the diazaspiro[3.5]nonane system will enable the modulation of properties such as solubility, lipophilicity, and target-binding affinity.
Responsive Spirocyclic Systems: Incorporating stimuli-responsive moieties into the spirocyclic framework could lead to the development of "smart" molecules whose conformation and properties can be controlled by external factors like light, pH, or temperature.
The exploration of these future directions will undoubtedly unlock the full potential of this compound and related spirocyclic systems, paving the way for innovations in medicine, materials science, and beyond.
Conclusion
5-Boc-2,5-diazaspiro[3.5]nonane oxalate (B1200264) is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry. Its synthesis, while requiring careful control, provides a key building block for the creation of complex and biologically active molecules. The interplay of its spirocyclic core, the strategically placed Boc protecting group, and its salt form endows it with unique chemical properties that are well-suited for combinatorial synthesis and drug discovery. Spectroscopic analysis provides the necessary tools for its characterization, while computational studies offer powerful insights for the rational design of its derivatives. The continued exploration of this and related diazaspiro[3.5]nonane systems holds great promise for the development of novel therapeutics for a range of human diseases.
Q & A
Q. What are the key considerations for synthesizing 5-Boc-2,5-diazaspiro[3.5]nonane oxalate?
Synthesis requires careful control of reaction conditions (e.g., temperature, solvent polarity) to stabilize the spirocyclic structure. Orthogonal protection strategies, such as using tert-butyloxycarbonyl (Boc) groups, prevent unwanted side reactions during ring formation . Ensure anhydrous conditions to avoid hydrolysis of the oxalate counterion. Characterization via LC-MS and NMR is critical to confirm purity (>98%) and structural integrity .
Q. How can researchers optimize purification of this compound?
Purification often involves column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Co-solvents like DMF or DMSO may improve solubility during crystallization . Monitor pH during oxalate salt formation to avoid decomposition. Post-purification, lyophilization is recommended for hygroscopic batches .
Q. What analytical methods are essential for characterizing this spirocyclic compound?
- NMR : ¹H/¹³C NMR identifies proton environments and confirms spiro junction geometry (e.g., coupling constants for axial/equatorial protons).
- LC-MS : Verifies molecular weight (MW 374.43) and detects impurities .
- FT-IR : Confirms Boc carbonyl stretching (~1680–1720 cm⁻¹) and oxalate carboxylate bands .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Stability studies should test degradation under light, humidity, and temperature. Store at 2–8°C in inert atmospheres (argon) to prevent Boc deprotection or oxalate decarboxylation . Accelerated aging tests (40°C/75% RH for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. How does the spirocyclic architecture influence reactivity in downstream derivatization?
The constrained spiro[3.5]nonane system imposes steric hindrance, limiting nucleophilic substitution at the diaza centers. Computational modeling (DFT) can predict regioselectivity for functionalization . For example, oxalate protonation may enhance electrophilicity at specific nitrogen sites .
Q. What methodological approaches resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 50–80%) may stem from Boc deprotection side reactions or oxalate precipitation kinetics. Replicate procedures with strict stoichiometric control and real-time monitoring (in situ IR/Raman) . Cross-validate results using alternative solvents (e.g., THF vs. acetonitrile) .
Q. How can researchers design experiments to study biological interactions of this compound?
- Target engagement assays : Use SPR or ITC to measure binding affinity with enzymes (e.g., kinases or proteases) .
- Cellular uptake studies : Radiolabel the compound (³H/¹⁴C) or use fluorescent probes to track intracellular localization .
- Metabolic stability : Incubate with liver microsomes to assess oxalate cleavage rates .
Q. What advanced analytical techniques validate structural anomalies in synthesized batches?
Q. How can theoretical frameworks guide the design of derivatives with improved properties?
Q. What protocols address discrepancies between computational predictions and experimental data?
Reconcile differences (e.g., predicted vs. observed pKa) by refining force field parameters in MD simulations. Validate with pH-dependent NMR titrations . For solubility mismatches, use Hansen solubility parameters to optimize co-solvent blends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
